7-butyl-N-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
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Overview
Description
This compound is a pyrimidine derivative, which is a type of organic compound that contains a pyrimidine ring - a six-membered ring with two nitrogen atoms and four carbon atoms . Pyrimidines are fundamental components of nucleic acids (DNA and RNA), where they form the base pairs adenine-thymine (in DNA) or adenine-uracil (in RNA).
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, along with various substituents including a butyl group, a methoxypropyl group, and a carboxamide group . These groups would likely influence the compound’s physical and chemical properties.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, pyrimidine derivatives are known to undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of polar groups, the size and shape of the molecule, and its overall charge would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Biological Activities
Research on related benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has shown these compounds to exhibit significant anti-inflammatory and analgesic activities. These activities were linked to their potential as cyclooxygenase-1/2 (COX-1/2) inhibitors, indicating their relevance in developing new therapeutic agents for inflammation-related conditions (Abu‐Hashem et al., 2020).
Another study synthesized non-nucleoside analogs of toyocamycin, sangivamycin, and thiosangivamycin, examining the effect of certain substituents on the antiviral activity of pyrrolo[2,3-d]pyrimidines. The study found that specific structural features, such as amino groups at certain positions, were crucial for activity against human cytomegalovirus (HCMV), highlighting the importance of molecular structure in designing antiviral agents (Renau et al., 1996).
Pyrrolo[3,2-d]pyrimidine derivatives were synthesized through an amine oxide rearrangement process, demonstrating the versatility of synthetic methods in accessing various heterocyclic compounds with potential pharmacological applications (Majumdar et al., 1998).
The synthesis of ethyl 3-acetyl-8-cyano-6,7-dimethylpyrrolo[1,2-a]pyrimidine-4-carboxylate and related compounds explored reactions leading to novel structures with potential reactivity and applications in medicinal chemistry (Kurihara et al., 1983).
Future Directions
Properties
IUPAC Name |
7-butyl-N-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O4/c1-5-6-9-21-13(14(22)18-8-7-10-25-4)11-12-15(21)19(2)17(24)20(3)16(12)23/h11H,5-10H2,1-4H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZVTRMJFKJCPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)NCCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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